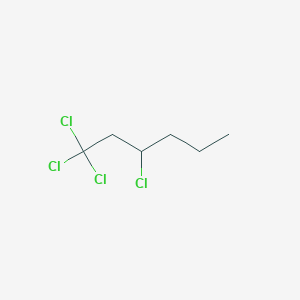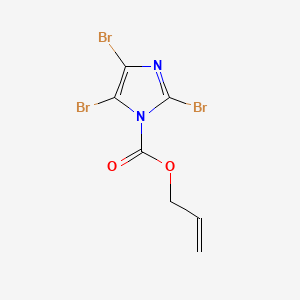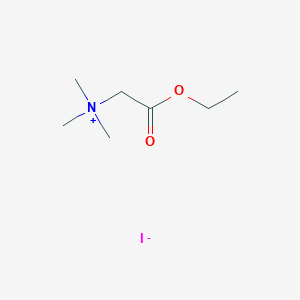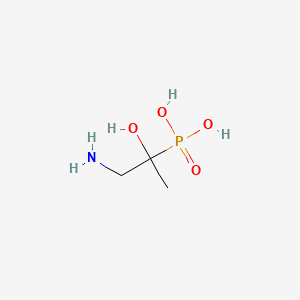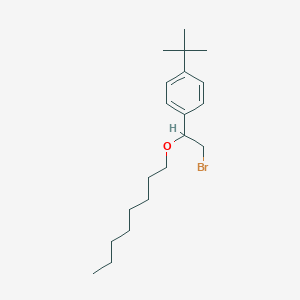![molecular formula C11H15NO3 B14702782 Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate CAS No. 22658-02-2](/img/structure/B14702782.png)
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring substituted with a hydroxy group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate typically involves the reaction of 4-hydroxy-2-(propan-2-yl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-hydroxy-2-(propan-2-yl)phenol+methyl isocyanate→Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or halogenated compounds.
Applications De Recherche Scientifique
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The hydroxy group and carbamate moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxyphenylacetate: Similar structure but lacks the isopropyl group.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a carbamate.
4-Hydroxy-2-methylpropiophenone: Contains a ketone group instead of a carbamate.
Uniqueness
Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate is unique due to the presence of both a hydroxy group and a carbamate moiety on the phenyl ring, along with an isopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
22658-02-2 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl N-(4-hydroxy-2-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-7(2)9-6-8(13)4-5-10(9)12-11(14)15-3/h4-7,13H,1-3H3,(H,12,14) |
Clé InChI |
MZODFDOOKBHHSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)

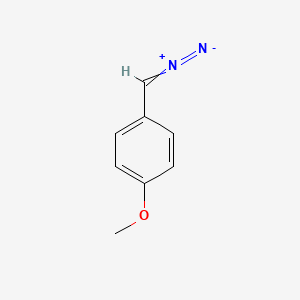


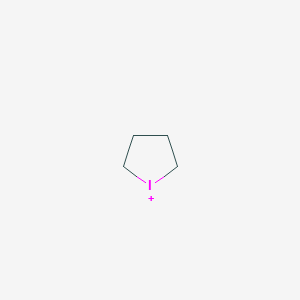
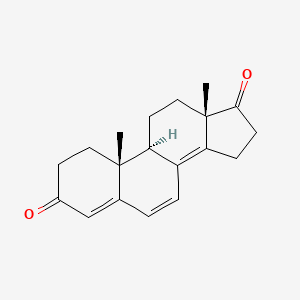
![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
